Fmoc-Thr(Ac)-OH

Peptide Synthesis Quality Control SPPS

Fmoc-Thr(Ac)-OH (Fmoc-O-acetyl-L-threonine, CAS: 181817-14-1) is a protected amino acid derivative specifically engineered for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the Nα-amine and an acetyl (Ac) group protecting the side-chain hydroxyl of L-threonine.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
Cat. No. B15197114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(Ac)-OH
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
InChIInChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)
InChIKeyZITLPPLNBYOLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(Ac)-OH: A Specialized O-Acetyl-Protected Threonine Building Block for Advanced Peptide and Glycopeptide Synthesis


Fmoc-Thr(Ac)-OH (Fmoc-O-acetyl-L-threonine, CAS: 181817-14-1) is a protected amino acid derivative specifically engineered for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the Nα-amine and an acetyl (Ac) group protecting the side-chain hydroxyl of L-threonine . This orthogonal protection strategy allows for the selective and stepwise assembly of peptides while preserving the hydroxyl moiety for subsequent modification or as a stable mimic in the final peptide sequence .

Fmoc-Thr(Ac)-OH: Why Standard Thr(tBu) Protection Is Not a Universal Substitute


Substituting Fmoc-Thr(Ac)-OH with the standard, acid-labile Fmoc-Thr(tBu)-OH building block is not functionally equivalent. While Fmoc-Thr(tBu)-OH is deprotected during the final global TFA cleavage to yield a free hydroxyl group, Fmoc-Thr(Ac)-OH maintains the O-acetyl protection throughout synthesis and even after TFA treatment . This is a critical differentiation for two main applications: (1) the synthesis of O-acetylated peptides as stable, non-hydrolyzable mimics of post-translational modifications, and (2) the preservation of a protected hydroxyl group for orthogonal, post-synthetic chemoselective ligation or glycosylation reactions that would be incompatible with a free hydroxyl .

Quantitative Differentiation of Fmoc-Thr(Ac)-OH: Procurement-Relevant Comparative Data


Comparative Purity Specification: Fmoc-Thr(Ac)-OH vs. Fmoc-Thr(tBu)-OH

From authoritative supplier specifications, Fmoc-Thr(Ac)-OH is consistently offered with a purity of ≥98% (HPLC) . In contrast, the industry standard Fmoc-Thr(tBu)-OH is commonly specified with a lower minimum purity of ≥95% (HPLC) .

Peptide Synthesis Quality Control SPPS

Preservation of O-Acetyl Group Through Standard TFA Cleavage

A key functional differentiator is the stability of the O-acetyl protecting group on Fmoc-Thr(Ac)-OH to the acidic conditions (e.g., 95% TFA) used for final peptide cleavage and global deprotection in Fmoc SPPS. This stability is a class-level property of O-acetyl groups . In direct contrast, the tert-butyl (tBu) ether protecting group on the standard Fmoc-Thr(tBu)-OH building block is intentionally designed to be cleaved under these same TFA conditions, yielding a free hydroxyl group .

Glycopeptide Synthesis Orthogonal Protection Post-Translational Modifications

Synthesis of Phosphorylated Threonine Mimetics via Orthogonal Protection

Fmoc-Thr(Ac)-OH serves as a key intermediate for generating phosphorylated threonine mimetics. Its acetyl-protected hydroxyl group provides a handle for selective deprotection and subsequent phosphorylation, a process that is fundamental for studying cellular signal transduction pathways . This application is enabled by the orthogonal protection strategy, which is not directly achievable with Fmoc-Thr(tBu)-OH due to its acid-labile nature .

Signal Transduction Phosphorylation Chemical Biology

Primary Application Scenarios for Fmoc-Thr(Ac)-OH Driven by Its Unique Properties


Synthesis of Stable O-Acetylated Peptides for Biological Studies

This is the core application for Fmoc-Thr(Ac)-OH. The O-acetyl group is stable to the acidic TFA cleavage conditions used in Fmoc SPPS . This allows researchers to produce a peptide with a permanent, neutral acetyl cap on the threonine hydroxyl. This is crucial for studying the role of O-acetylation in modulating protein-protein interactions, enhancing peptide stability against proteolysis, or creating neutral non-hydrolyzable mimics of more labile modifications like phosphorylation. Using Fmoc-Thr(tBu)-OH would result in a free hydroxyl, failing to achieve this specific molecular design.

Creating Orthogonally Protected Peptide Scaffolds for Chemoselective Conjugation

In complex peptide synthesis where the threonine hydroxyl must be kept masked until after other modifications are complete, Fmoc-Thr(Ac)-OH is essential. Its acetyl group provides a base-stable, acid-stable protection that is orthogonal to the Fmoc group (base-labile) and the tBu-based side-chain protections (acid-labile) . After peptide assembly and cleavage, the acetyl group can be selectively removed under specific conditions (e.g., mild hydrazinolysis) to reveal the free hydroxyl for further chemoselective reactions, such as glycosylation or site-specific labeling, a strategy not possible with the acid-labile tBu group .

Intermediate for the Synthesis of Phosphorylated Threonine Peptides and Mimetics

Fmoc-Thr(Ac)-OH is a documented precursor for generating peptides containing phosphorylated threonine (pThr) or its stable mimetics . The acetyl group can be selectively removed after peptide synthesis, and the resulting free hydroxyl can be phosphorylated using standard phosphoramidite chemistry. This approach is vital for creating tools to study signal transduction, protein kinase activity, and phosphatase biology. The standard Fmoc-Thr(tBu)-OH cannot be used in this way, as its tBu group is cleaved simultaneously with resin cleavage, leaving a deprotected hydroxyl in the crude product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Thr(Ac)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.